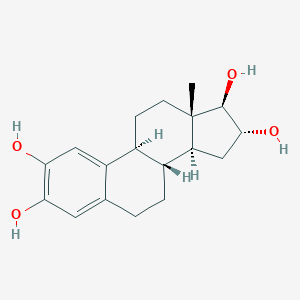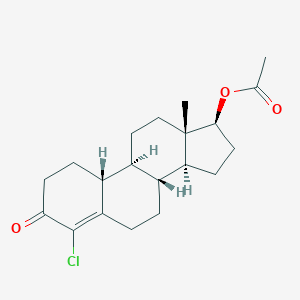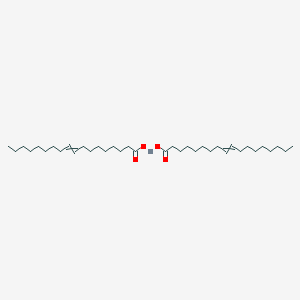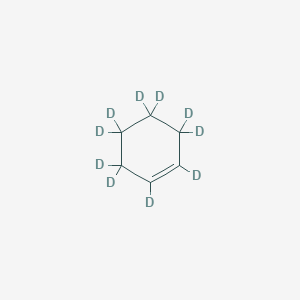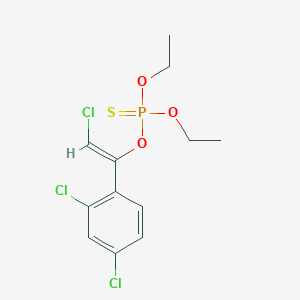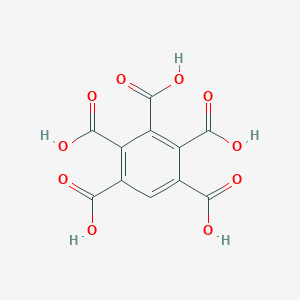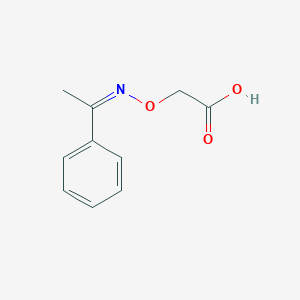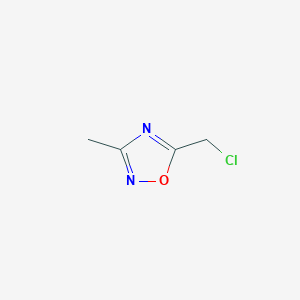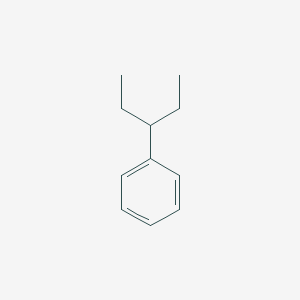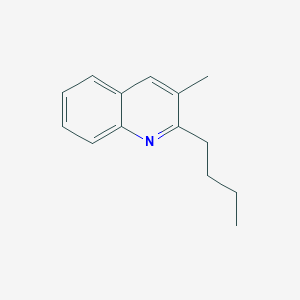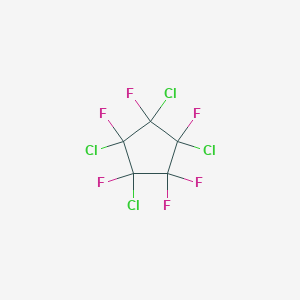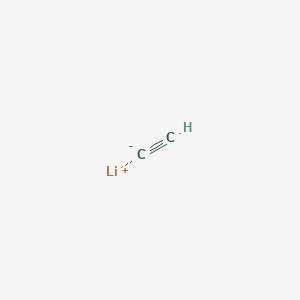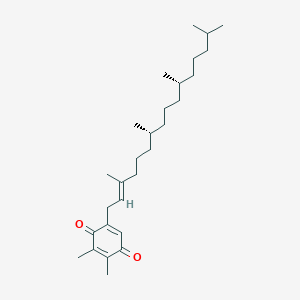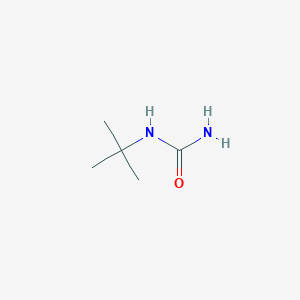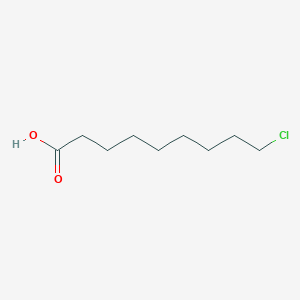
9-Chlorononanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chlorononanoic acid, also known as 9-Cl-NA, is a chlorinated fatty acid that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 9-Chlorononanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, 9-Chlorononanoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, 9-Chlorononanoic acid can reduce inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory and anti-cancer properties, 9-Chlorononanoic acid has been found to exhibit various other biochemical and physiological effects. Studies have shown that this compound can improve glucose metabolism and insulin sensitivity in obese mice. Additionally, 9-Chlorononanoic acid has been found to reduce oxidative stress and improve mitochondrial function in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-Chlorononanoic acid in lab experiments is its high purity and stability. This compound can be synthesized in high yields with high purity, making it a reliable compound for scientific research. However, one limitation of using 9-Chlorononanoic acid is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects, so caution must be taken when using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 9-Chlorononanoic acid. One area of interest is its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 9-Chlorononanoic acid involves a series of chemical reactions starting with the reaction of nonanoic acid with thionyl chloride to form nonanoyl chloride. This compound is then reacted with sodium chloride to produce 9-chlorononanoyl chloride, which is then hydrolyzed to form 9-Chlorononanoic acid. This method has been optimized to produce high yields of 9-Chlorononanoic acid with high purity.
Aplicaciones Científicas De Investigación
9-Chlorononanoic acid has been found to exhibit various therapeutic applications in scientific research. One of the most promising applications is its potential as an anti-inflammatory agent. Studies have shown that 9-Chlorononanoic acid can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. Additionally, 9-Chlorononanoic acid has been found to exhibit anti-cancer properties, as it can induce cell death in cancer cells.
Propiedades
Número CAS |
1120-10-1 |
|---|---|
Nombre del producto |
9-Chlorononanoic acid |
Fórmula molecular |
C9H17ClO2 |
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
9-chlorononanoic acid |
InChI |
InChI=1S/C9H17ClO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8H2,(H,11,12) |
Clave InChI |
DFJLDESPZKERQH-UHFFFAOYSA-N |
SMILES |
C(CCCCCl)CCCC(=O)O |
SMILES canónico |
C(CCCCCl)CCCC(=O)O |
Otros números CAS |
1120-10-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



